molecular formula C47H55ClF3N5O6S3 B10827330 Navitoclax-d8

Navitoclax-d8

Cat. No.: B10827330
M. Wt: 982.7 g/mol
InChI Key: JLYAXFNOILIKPP-YSUYZUONSA-N
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Description

Navitoclax-d8 is a deuterated form of Navitoclax, an orally bioavailable small molecule inhibitor of B-cell lymphoma 2 (BCL-2) family proteins. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of Navitoclax, as the deuterium atoms can help in tracing and quantifying the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Navitoclax-d8 involves the incorporation of deuterium atoms into the Navitoclax molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated acetonitrile for protein precipitation and separation of Navitoclax and this compound using liquid chromatography .

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced chromatographic techniques ensures the separation and purification of this compound from other by-products .

Chemical Reactions Analysis

Types of Reactions: Navitoclax-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Navitoclax-d8 has a wide range of applications in scientific research, including:

Mechanism of Action

Navitoclax-d8, like Navitoclax, targets the BCL-2 family of proteins, which are major regulators of apoptosis. By inhibiting these proteins, this compound promotes the activation of pro-apoptotic proteins such as Bax and Bak, leading to the induction of apoptosis in cancer cells. This mechanism is particularly effective in treating cancers that overexpress BCL-2 proteins .

Comparison with Similar Compounds

Uniqueness of Navitoclax-d8: this compound is unique due to its deuterated nature, which allows for more precise pharmacokinetic studies. The presence of deuterium atoms makes it easier to trace and quantify the compound in biological systems, providing valuable insights into its behavior and interactions .

Properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1/i26D2,27D2,28D2,29D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYAXFNOILIKPP-YSUYZUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=C(CCC(C6)(C)C)C7=CC=C(C=C7)Cl)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H55ClF3N5O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

982.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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